molecular formula C10H13NO2S3 B8042633 N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide

N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide

Cat. No.: B8042633
M. Wt: 275.4 g/mol
InChI Key: CGWPJAKRBLBSQF-UHFFFAOYSA-N
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Description

N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide is a chemical compound with the molecular formula C10H13NO2S3 It is known for its unique structure, which includes both sulfonamide and dithioacetal functional groups

Properties

IUPAC Name

N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S3/c1-14-10(15-2)11-16(12,13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWPJAKRBLBSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)CC1=CC=CC=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonamide with carbon disulfide and iodomethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide involves its interaction with biological molecules through its sulfonamide and dithioacetal groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interfere with key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
  • N-[bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide

Uniqueness

N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide is unique due to its specific combination of sulfonamide and dithioacetal groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacological profiles and synthetic utility .

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